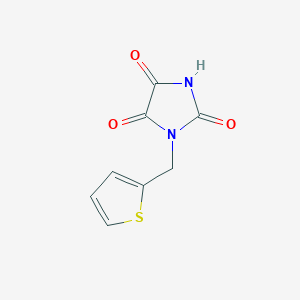

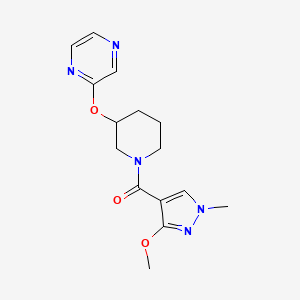

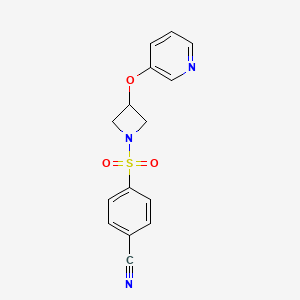

![molecular formula C17H10N4O5S B2987395 (Z)-2-nitro-N-(6-nitro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 865181-68-6](/img/structure/B2987395.png)

(Z)-2-nitro-N-(6-nitro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a benzothiazole derivative with nitro groups and a prop-2-yn-1-yl group . Benzothiazole derivatives have been studied for their potential therapeutic properties .

Synthesis Analysis

While the specific synthesis pathway for this compound is not available, benzothiazole derivatives are often synthesized through coupling reactions . For instance, substituted 2-amino benzothiazoles can be coupled with other compounds to yield benzothiazole derivatives .Molecular Structure Analysis

The molecule contains a benzothiazole core, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring. It also has nitro groups (-NO2), which are strong electron-withdrawing groups, and a prop-2-yn-1-yl group, which is an alkyne, indicating the presence of a carbon-carbon triple bond .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-withdrawing nitro groups and the electron-donating alkyne. The nitro groups could potentially undergo reduction reactions to form amines, and the alkyne could participate in addition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Generally, benzothiazole derivatives are stable compounds. The presence of nitro groups and an alkyne could potentially affect the compound’s polarity, solubility, and reactivity .科学的研究の応用

Antimicrobial Activity

This compound, due to its benzothiazole and nitro groups, may exhibit significant antimicrobial properties. Benzothiazoles are known to interfere with microbial cell wall synthesis, while nitro groups can be reductively activated in anaerobic bacteria to exert bactericidal effects .

Antitumor Potential

The structural similarity of this compound to other nitroaromatic compounds suggests potential antitumor activity. Nitroaromatics can be bioactivated in hypoxic tumor cells to form cytotoxic species, which can damage DNA and other vital cellular components .

Enzyme Inhibition

Compounds with a benzothiazole moiety have been shown to inhibit various enzymes, such as kinases, which are crucial in signaling pathways for cell proliferation and survival. This could be explored for therapeutic applications in diseases where enzyme overactivity is a problem .

Fluorescent Probing

The nitrobenzothiazole core of the compound could serve as a fluorescent probe in bioimaging. It can be designed to target specific cellular environments or conditions, such as hypoxia, which is common in solid tumors .

Chemical Synthesis

The prop-2-yn-1-yl group in the compound provides a reactive alkyne that can be utilized in click chemistry reactions. This could be useful in the synthesis of complex molecules for pharmaceuticals or materials science .

Drug Design

The compound’s structure could be used as a scaffold in drug design, particularly for the development of new drugs with improved pharmacokinetic properties. Its molecular framework allows for the addition of various functional groups to enhance drug efficacy .

Biological Marker Development

Due to its distinctive chemical structure, this compound could be developed into a biological marker. It could be used to track the progress of certain diseases or the effectiveness of treatments by detecting its presence or absence in biological samples .

Agricultural Chemistry

Benzothiazoles have applications in agricultural chemistry as fungicides or growth regulators. The compound could be investigated for its efficacy in protecting crops from fungal infections or in regulating plant growth .

将来の方向性

特性

IUPAC Name |

2-nitro-N-(6-nitro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10N4O5S/c1-2-9-19-14-8-7-11(20(23)24)10-15(14)27-17(19)18-16(22)12-5-3-4-6-13(12)21(25)26/h1,3-8,10H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQEBPDNEHZZOPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)C3=CC=CC=C3[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-2-nitro-N-(6-nitro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

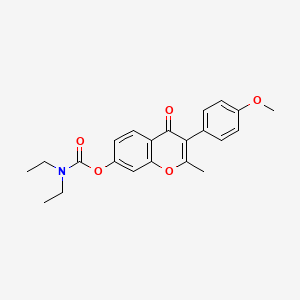

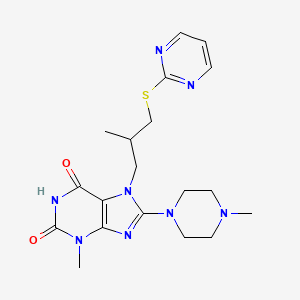

![N-[(4-fluorophenyl)methyl]-N'-(3-methoxyphenyl)oxamide](/img/structure/B2987317.png)

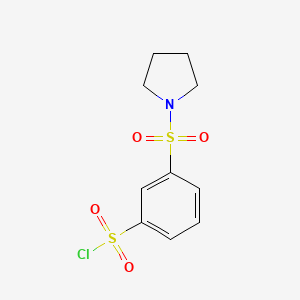

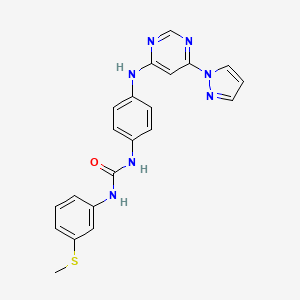

![2-[6-Oxo-3-(2,4,5-trimethylphenyl)pyridazin-1-yl]acetamide](/img/structure/B2987319.png)

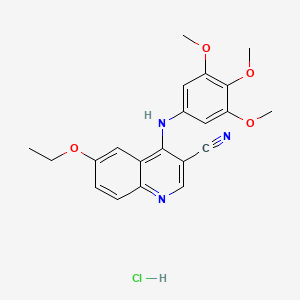

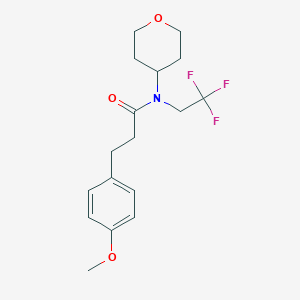

![(Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-3-morpholino-2-thioxothiazolidin-4-one](/img/structure/B2987320.png)

![Tert-butyl spiro[2,3-diazabicyclo[2.2.1]heptane-7,1'-cyclopropane]-2-carboxylate](/img/structure/B2987321.png)